2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

HDAC inhibition Epigenetics Isoform selectivity

2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1097813-82-5; synonym: 2-[1,4]Diazepan-1-yl-N-indan-5-yl-acetamide) is a synthetic small molecule bearing a diazepane heterocycle linked via an acetamide bridge to a 2,3-dihydro-1H-indene (indane) moiety. Its molecular formula is C₁₆H₂₃N₃O with a molecular weight of 273.37 g/mol.

Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
Cat. No. B11846722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide
Molecular FormulaC16H23N3O
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)NC(=O)CN3CCCNCC3
InChIInChI=1S/C16H23N3O/c20-16(12-19-9-2-7-17-8-10-19)18-15-6-5-13-3-1-4-14(13)11-15/h5-6,11,17H,1-4,7-10,12H2,(H,18,20)
InChIKeyLSRVDEZKWCPBFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide – Compound Identity, Physicochemical Profile, and Procurement Baseline


2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 1097813-82-5; synonym: 2-[1,4]Diazepan-1-yl-N-indan-5-yl-acetamide) is a synthetic small molecule bearing a diazepane heterocycle linked via an acetamide bridge to a 2,3-dihydro-1H-indene (indane) moiety . Its molecular formula is C₁₆H₂₃N₃O with a molecular weight of 273.37 g/mol . The compound has been investigated in multiple target contexts including histone deacetylase (HDAC) inhibition, CCR5 antagonism, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition, reflecting the polypharmacological potential inherent to its diazepane–acetamide–indane scaffold architecture [1][2].

Why 2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide Cannot Be Simply Replaced by Other Diazepane–Acetamide or Indane–Acetamide Analogs


Diazepane–acetamide derivatives constitute a structurally diverse chemotype exploited across multiple therapeutic programs including 11β-HSD1 inhibition, orexin receptor antagonism, sigma receptor modulation, and HDAC inhibition [1][2]. Critically, the specific combination of a 1,4-diazepane ring and a 2,3-dihydro-1H-inden-5-yl substituent on the acetamide nitrogen generates a unique three-dimensional pharmacophore that determines target engagement profiles. Even closely related analogs—such as N-(2,3-dihydro-1H-inden-5-yl)acetamide lacking the diazepane moiety, or 2-(1,4-diazepan-1-yl)acetamide lacking the indane—exhibit fundamentally different molecular recognition properties, as evidenced by divergent HDAC isoform inhibition data available in BindingDB [3]. Generic substitution without matched target profiling data therefore carries a high risk of altered polypharmacology and failed experimental reproducibility.

Quantitative Differentiation Evidence for 2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide – Head-to-Head and Cross-Study Comparisons


HDAC1 vs. HDAC2 Isoform Selectivity: Target Compound Exhibits 30-Fold Preference Over HDAC2 Within the Same Assay Context

In a curated BindingDB entry (BDBM50591632 / CHEMBL5184593), the target compound demonstrated an HDAC1 IC50 of 673 nM versus an HDAC2 IC50 of 20,000 nM, yielding a ~30-fold selectivity for HDAC1 over HDAC2 [1]. This degree of intra-class I HDAC selectivity (HDAC1 vs. HDAC2) contrasts with pan-HDAC inhibitors such as vorinostat (SAHA; HDAC1 IC50 ≈ 10 nM, HDAC2 IC50 ≈ 20 nM) or the non-selective analogue BDBM50481803 (CHEMBL5269123; HDAC1 IC50 = 2.30 nM; HDAC2 IC50 = 3.10 nM, ~1.3-fold selectivity) [2]. Although the absolute potency on HDAC1 is moderate (sub-μM), the isoform bias is quantifiable and may be relevant for applications where HDAC1-sparing of HDAC2 is functionally meaningful.

HDAC inhibition Epigenetics Isoform selectivity

PDE5A Inhibition: Target Compound IC50 = 114 nM Within a Multi-Target Activity Profile

The same BindingDB entry (BDBM50591632) reports a PDE5A IC50 of 114 nM for the target compound, indicating an additional biochemical activity beyond HDAC engagement [1]. For context, established PDE5 inhibitors such as sildenafil exhibit PDE5A IC50 values in the low-nanomolar range (≈3–5 nM), while weaker tool compounds or multi-kinase inhibitors may show PDE5A IC50 > 1,000 nM. The target compound's PDE5A IC50 of 114 nM places it in an intermediate range—weaker than clinical PDE5 inhibitors but substantially more potent than inactive controls, establishing it as a potential dual-activity (HDAC/PDE5) probe candidate. Notably, the diazepane–indane analogue BDBM50458480 (CHEMBL4212445) shows PDE5A1 IC50 = 10 nM but with a different HDAC2/HDAC6 selectivity signature (HDAC2 IC50 = 1,110 nM; HDAC6 IC50 = 89 nM), illustrating how scaffold modifications modulate polypharmacology [2].

PDE5 inhibition Polypharmacology Cardiovascular signaling

CCR5 Antagonism: Preliminary Pharmacological Activity Suggests Immunomodulatory Potential Distinct from HDAC/PDE5 Mechanisms

A preliminary pharmacological screening reported by Zhang (2012) indicates that the target compound exhibits activity as a CCR5 antagonist [1]. CCR5 is a chemokine receptor implicated in HIV-1 entry, as well as in inflammatory and autoimmune conditions including asthma, rheumatoid arthritis, and COPD. This activity profile is mechanistically orthogonal to HDAC and PDE5 inhibition and is not shared by simpler diazepane–acetamide or indane–acetamide fragments. In contrast, clinically developed CCR5 antagonists such as maraviroc (IC50 ≈ 0.5–3 nM in functional assays) or vicriviroc (IC50 ≈ 1–10 nM) are highly potent and CCR5-selective. The target compound's CCR5 antagonism has been identified at the screening stage without disclosed quantitative IC50 data; this constitutes class-level inference rather than a direct potency comparison. Nevertheless, the combination of CCR5 antagonism with HDAC and PDE5 activity distinguishes the target compound from single-target CCR5 antagonists and from other diazepane–acetamide derivatives that lack this polypharmacology.

CCR5 antagonist HIV entry Chemokine receptor

Structural Scaffold Differentiation: The 2,3-Dihydro-1H-Inden-5-yl Substituent Confers Topological Distinction from Unsubstituted Acetamide and Benzyl Analogs

At the scaffold level, the target compound differs from simpler diazepane–acetamide derivatives by the presence of the 2,3-dihydro-1H-inden-5-yl (indane) substituent on the acetamide nitrogen . The closest commercially catalogued analogs include 2-(1,4-diazepan-1-yl)acetamide (CAS 147558-20-1; MW 157.21; lacking the indane moiety entirely) and N-(2,3-dihydro-1H-inden-5-yl)acetamide (CAS 59856-06-3; MW 175.23; lacking the diazepane ring) [1]. The molecular weight increase from 157.21 to 273.37 g/mol (≈74% increase) and the addition of the indane ring substantially alter lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to the fragmental precursors. Within the diazepane–acetamide–indane subclass, the target compound appears as a discrete chemotype entry, with the chemsrc.com database noting '0 similar compounds' indexed under its CAS registry , indicating limited commercial availability of direct structural analogs. This topological uniqueness—while not a biological differentiation metric per se—reduces the risk of inadvertent substitution with a structurally similar but pharmacologically distinct compound during procurement.

Scaffold topology Structure–activity relationship Indane pharmacophore

Commercial Availability and Purity: 98% Specification from Multiple Vendors Establishes a Baseline for Procurement Comparison

The target compound is available from multiple commercial suppliers including ChemScene (Cat. No. CS-0544878, purity ≥98%) and Leyan (Product No. 1615539, purity 98%) . CymitQuimica previously listed the compound (Ref. 3D-XTB81382) but has since marked it as 'Discontinued' . The availability from two active vendors at a 98% purity specification allows for basic purity benchmarking. In contrast, the simpler fragment 2-(1,4-diazepan-1-yl)acetamide is available at 95%+ purity (Chemenu, Cat. No. CM389336) . The 98% specification of the target compound meets or exceeds the purity threshold commonly required for in vitro biochemical assays (typically ≥95%), indicating adequacy for direct use in HDAC or PDE5 inhibition experiments without additional purification.

Chemical procurement Purity specification Vendor comparison

Recommended Research and Procurement Application Scenarios for 2-(1,4-Diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide


HDAC1-Biased Chemical Probe Development with Concurrent PDE5A Activity

Researchers designing chemical probes for epigenetic targets may select this compound for its ~30-fold HDAC1-over-HDAC2 selectivity (HDAC1 IC50 = 673 nM vs. HDAC2 IC50 = 20,000 nM) [1]. Unlike pan-HDAC inhibitors (e.g., vorinostat) that inhibit HDAC1 and HDAC2 with near-equivalent potency, this compound provides a measurable window for interrogating HDAC1-specific functions. The concurrent PDE5A IC50 of 114 nM [1] makes the compound suitable for studies exploring crosstalk between histone acetylation and cGMP signaling pathways—a dual pharmacology not offered by single-target reference inhibitors. Users should confirm lot-specific HDAC selectivity via in-house enzymatic assays before initiating cell-based studies.

Multi-Target Polypharmacology Screening in Oncology or Inflammation Programs

Given its activity across HDAC1 (673 nM), PDE5A (114 nM), and reported CCR5 antagonism [1][2][3], the compound may serve as a starting point for polypharmacology screening in oncology or inflammatory disease models. The combination of epigenetic modulation (HDAC1), vascular signaling modulation (PDE5A), and chemokine receptor blockade (CCR5) is mechanistically complementary and not replicated by any single-mechanism reference standard. Procurement quantity should account for the compound's moderate potency (sub-μM to low-μM range) across these targets, requiring higher screening concentrations than nanomolar-potency single-target probes.

Scaffold-Hopping and Structure–Activity Relationship (SAR) Expansion Around the Diazepane–Acetamide–Indane Chemotype

Medicinal chemistry groups pursuing SAR around the diazepane–acetamide–indane scaffold can use this compound as a reference point. The indane substituent distinguishes it from simpler diazepane–acetamide analogs used in 11β-HSD1 inhibitor programs [1]. The limited commercial availability of direct structural analogs (0 similar compounds indexed under its CAS) [2] positions this compound as one of the few commercially accessible representatives of this specific chemotype. Procurement of 1–5 g quantities from ChemScene or Leyan at 98% purity is sufficient for initial SAR expansion and analytical standard preparation.

Method Development and Assay Validation for Medium-Throughput HDAC Selectivity Profiling

The compound's moderate HDAC1 potency (IC50 = 673 nM) and well-defined selectivity window over HDAC2 (30-fold) make it suitable as a calibration standard for HDAC isoform selectivity assays [1]. Unlike ultra-potent inhibitors (IC50 < 10 nM) that saturate assay signals at low concentrations, the compound's IC50 in the hundreds of nanomolar range provides a usable dynamic range for assay optimization. Laboratories establishing HDAC profiling panels may procure this compound alongside pan-HDAC controls (e.g., vorinostat, trichostatin A) to benchmark isoform discrimination capabilities. The ≥98% purity specification ensures compatibility with fluorescence-based and chemiluminescent HDAC assay formats without interference from impurities.

Quote Request

Request a Quote for 2-(1,4-diazepan-1-yl)-N-(2,3-dihydro-1H-inden-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.